molecular formula C16H30N2O B14291213 N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine CAS No. 112430-03-2

N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine

Cat. No.: B14291213
CAS No.: 112430-03-2
M. Wt: 266.42 g/mol
InChI Key: YMZWQYKOEVIVAC-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of two amine groups attached to a propane backbone, with additional ethyl and methyl substituents. The furan ring in its structure adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine typically involves multi-step organic reactions One common method includes the alkylation of 1,3-diaminopropane with ethyl halides in the presence of a base to introduce the ethyl groups

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products

    Oxidation: Amine oxides.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The furan ring and amine groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar in structure but lacks the furan ring and ethyl substituents.

    1,3-Bis(dimethylamino)propane: Another related compound with different substituents on the amine groups.

Uniqueness

N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine is unique due to the presence of the furan ring and the specific arrangement of ethyl and methyl groups

Properties

CAS No.

112430-03-2

Molecular Formula

C16H30N2O

Molecular Weight

266.42 g/mol

IUPAC Name

N,N,N',N'-tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine

InChI

InChI=1S/C16H30N2O/c1-6-17(7-2)12-15(13-18(8-3)9-4)16-14(5)10-11-19-16/h10-11,15H,6-9,12-13H2,1-5H3

InChI Key

YMZWQYKOEVIVAC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CN(CC)CC)C1=C(C=CO1)C

Origin of Product

United States

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